molecular formula C10H9BrCl2O2 B1372408 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride CAS No. 1160257-74-8

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride

Cat. No. B1372408
CAS RN: 1160257-74-8
M. Wt: 311.98 g/mol
InChI Key: WZRGRJDOUGFYII-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride” is a chemical compound with the CAS Number: 1160257-42-0 . It has a molecular weight of 311.99 . The IUPAC name for this compound is 2-(4-bromo-2-chlorophenoxy)butanoyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrCl2O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound “2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride” has a molecular weight of 311.99 . The storage temperature for similar compounds is typically around 28 C .

Scientific Research Applications

Chemical Reactions and Synthesis

  • 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride is involved in various chemical reactions. For example, it undergoes reactions with lithium ethyl acetate to form products like diethyl 2,2'-(3-methyloxirane-2,2-diyl)diacetate, among others, depending on the conditions such as temperature and reagent ratio (Valiullina et al., 2019).
  • It is also used in the synthesis of various derivatives. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized via a Pd-catalyzed Suzuki cross-coupling reaction (Nazeer et al., 2020).

Molecular and Electronic Properties

  • The electronic and non-linear optical (NLO) properties of compounds involving this chemical have been studied. For example, Frontier molecular orbital analysis and molecular electrostatic potential studies were performed to understand the reactivity and electronic properties of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives (Nazeer et al., 2020).

Environmental and Analytical Chemistry

  • In environmental chemistry, derivatives of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride, like clofibric acid, have been studied for their degradation in acidic aqueous medium using methods like electro-Fenton and photoelectro-Fenton (Sirés et al., 2007).
  • Analytical techniques such as liquid chromatography-ion trap-electrospray tandem mass spectrometry have been utilized to determine related compounds like MCPA and TCP in water (Gao et al., 2014).

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2O2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRGRJDOUGFYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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